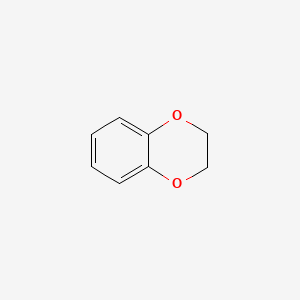
5-Phosphoarabinonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phosphoarabinonic acid: is an arabinonic acid derivative that carries a single phospho substituent at position 5. It is a small molecule with the chemical formula C₅H₁₁O₉P
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoarabinonic acid typically involves the phosphorylation of arabinonic acid. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective phosphorylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the enzymatic phosphorylation of arabinonic acid using specific kinases that catalyze the transfer of a phosphate group from adenosine triphosphate to arabinonic acid. This method offers high specificity and yields under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phosphoarabinonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phospho group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Phosphoarabinonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the phosphorylation processes that are crucial for energy transfer and signal transduction in cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors involved in disease pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Wirkmechanismus
The mechanism of action of 5-Phosphoarabinonic acid involves its role as a phosphorylating agent. It participates in biochemical reactions where it donates its phosphate group to other molecules, thereby modulating their activity. This process is essential in pathways such as glycolysis and gluconeogenesis, where it helps regulate the conversion of glucose-6-phosphate to fructose-6-phosphate .
Vergleich Mit ähnlichen Verbindungen
- 5-Phosphogluconic acid
- 5-Phosphoribonic acid
- 5-Phosphomannonic acid
Comparison: 5-Phosphoarabinonic acid is unique due to its specific structure and the position of the phospho group. Compared to similar compounds, it has distinct reactivity and applications. For instance, while 5-Phosphogluconic acid is involved in the pentose phosphate pathway, this compound has a more specialized role in certain phosphorylation reactions .
Eigenschaften
CAS-Nummer |
57287-61-3 |
|---|---|
Molekularformel |
C5H11O9P |
Molekulargewicht |
246.11 g/mol |
IUPAC-Name |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
HNECGPFIYSOYHF-JJYYJPOSSA-N |
SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Synonyme |
5-phosphoarabinonate arabinonate-5-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



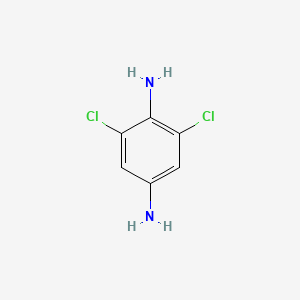



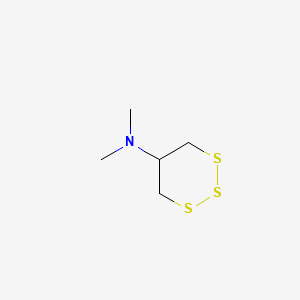
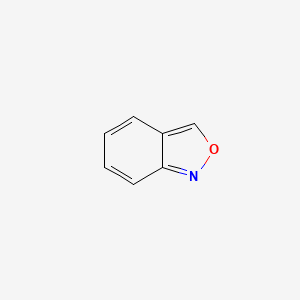


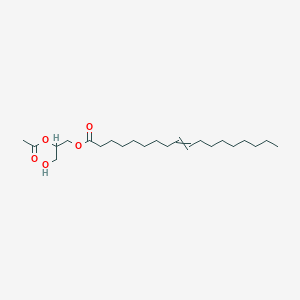
![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)

